molecular formula C3H9BO5 B8422791 Glycerol borate

Glycerol borate

Cat. No.: B8422791
M. Wt: 135.91 g/mol
InChI Key: QFSNCROGCLRZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol borate (CAS 49625-59-4) is an organoborate compound that serves as a versatile reagent and boron source in scientific research. Its key research value lies in its application as a precursor for synthesizing a series of novel (glycerol)borate-based ionic liquids . These ionic liquids are investigated as sustainable alternatives to conventional solvents, leveraging glycerol, a renewable byproduct from biodiesel production . The synthesis of the bis(glycerol)borate anion, a key intermediate, is achieved through a reaction of glycerol with boric acid in toluene under azeotropic distillation to remove water . The stability of these ionic liquids is cation-dependent, with smaller ions like Li+ conferring higher stability . In aqueous solutions, the bis(glycerol)borate species can undergo dissociation or partial hydrolysis, which can limit but also define its use in specific environments . Beyond ionic liquids, this compound functions as a corrosion and wear inhibitor in petroleum products . Furthermore, it plays a critical role in electrochemical processes; in borate buffer solutions, it forms complexes with glycerol that can be selectively electrooxidized using a nickel-oxide catalyst to produce high-value three-carbon compounds like dihydroxyacetone (DHA) and glyceraldehyde . The selectivity for the oxidation product is tunable by the borate-to-glycerol molar ratio, with higher borate concentrations favoring DHA formation by stabilizing six-membered ring complexes . This makes this compound a key component in research aimed at valorizing glycerol and improving the economic viability of biodiesel production . This product is intended for research purposes only and is not meant for human consumption.

Properties

Molecular Formula

C3H9BO5

Molecular Weight

135.91 g/mol

IUPAC Name

2,3-dihydroxypropoxyboronic acid

InChI

InChI=1S/C3H9BO5/c5-1-3(6)2-9-4(7)8/h3,5-8H,1-2H2

InChI Key

QFSNCROGCLRZHC-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCC(CO)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Catalysis

Glycerol borate is utilized as a catalyst in organic synthesis, particularly in the production of biodiesel. Recent studies have indicated that higher concentrations of borate enhance the selectivity for specific products during glycerol oxidation processes. For instance, a study demonstrated that a borate concentration of 0.15 M significantly increased the selectivity for dihydroxyacetone (DHA) up to 80% due to the stabilization of glycerol-borate complexes, which facilitate secondary hydroxyl oxidation reactions .

Table 1: Selectivity of Products at Varying Borate Concentrations

Borate Concentration (M)ProductSelectivity (%)
0.05GLYD51
0.10Mixed ProductsVariable
0.15DHA80

Pharmaceutical Applications

This compound exhibits potential in pharmaceutical formulations due to its ability to stabilize pH levels and enhance solubility. It is particularly useful in the development of bio-inks for 3D bioprinting applications, where it aids in maintaining the viscosity and flow properties necessary for precise printing . Additionally, glycerol's non-toxic nature makes it suitable for use in various medicinal preparations, including ointments and suppositories .

Case Study: this compound in Bio-Printing

A recent advancement in bio-printing technology involved the incorporation of this compound into bio-inks, which improved cell viability and print fidelity. This study highlighted how this compound's properties could be harnessed to create more effective scaffolds for tissue engineering .

Material Science

In material science, this compound plays a crucial role in modifying the properties of surfactant systems. Research has shown that adding glycerol to surfactant mixtures can induce phase transitions, leading to the formation of vesicular structures that are beneficial for drug delivery systems .

Table 2: Phase Transition Induced by this compound

Glycerol Concentration (%)Phase TypeObservations
0.5LamellarStable bilayer structure
1.0VesicularIncreased curvature and stability
>1.2Phase SeparationFormation of distinct phases

Environmental Applications

This compound is also being explored for its environmental applications, particularly in waste treatment processes where it can act as a coagulant or flocculant due to its ability to bind with various pollutants . This property is vital for enhancing the removal of heavy metals from wastewater.

Analytical Chemistry

In analytical chemistry, this compound solutions are employed in capillary electrophoresis as a buffer system. The presence of glycerol enhances the stability of the buffer, allowing for better separation and analysis of biomolecules .

Case Study: Electrophoresis Performance Enhancement

A study demonstrated that increasing glycerol levels in gel-buffer systems improved separation efficiency and resolution during electrophoresis experiments, showcasing its utility in biochemical analysis .

Comparison with Similar Compounds

Mannitol-Borate Complex

  • Binding Energy : Mannitol exhibits a significantly higher binding energy with borate ions (134.7 kJ·mol⁻¹) compared to glycerol (71.7 kJ·mol⁻¹), leading to greater thermodynamic stability .
  • Applications : Mannitol-borate complexes are preferred in analytical chemistry for enhancing detection sensitivity in hydrolysis assays, whereas this compound is utilized in cryoprotection due to its lower viscosity and compatibility with biological samples .

Ethylene Glycol-Borate Complex

  • pH Effects : Ethylene glycol induces smaller pH changes in borate buffers (ΔpH ≈ 0.5 units at 20% v/v) compared to glycerol (ΔpH ≈ 1.5 units at 5% v/v), making it less disruptive in spectroscopic studies .
  • Cryoprotection Efficiency : Ethylene glycol and trehalose generate less glassing distortion in EPR spectra of metalloproteins, but this compound offers superior thermal stability for frozen samples .

Table 1: Comparative Properties of Polyol-Borate Complexes

Property This compound Mannitol-Borate Ethylene Glycol-Borate
Binding Energy (kJ·mol⁻¹) 71.7 134.7 Not reported
ΔpH in Borate Buffer* -1.5 (5% v/v) -0.8 (5% w/v) -0.5 (20% v/v)
Primary Application Cryoprotection Analytical assays Low-temperature EPR

*Measured at room temperature; values approximate .

Inorganic Borates

Zinc Borate (4ZnO·B₂O₃·H₂O)

  • Structure: A hydrated inorganic borate with a layered structure, contrasting with the molecular chelate structure of this compound .
  • Applications : Zinc borate is a flame retardant and smoke suppressant in polymers, whereas this compound derivatives are used in hydrogels for wastewater treatment .

Aluminum/Magnesium Borates (Al₁₈B₄O₃₃, Mg₂B₂O₅)

  • Mechanical Properties : These whisker-reinforced borates enhance composite strength in alloys, a role distinct from this compound’s function in ionic liquids or catalytic systems .

Table 2: Inorganic vs. Organic Borates

Compound Structure Key Application Thermal Stability
This compound Molecular chelate Cryoprotection, Catalysis Moderate (decomposes at >150°C)
Zinc Borate Layered inorganic Flame retardant High (>300°C)
Aluminum Borate Whisker-reinforced Composite materials Very high (>500°C)

Borate-Based Ionic Liquids

This compound ionic liquids (e.g., Li[Gly₂B]) exhibit unique dissociation behavior in water, influenced by cation size and charge. For example:

  • Cation Effects : Li⁺ stabilizes the bis(glycerol)borate anion more effectively than Na⁺ or H⁺, reducing hydrolysis rates .
  • Comparison with Other Borate ILs : Borate ionic liquids derived from imidazolium cations show higher thermal stability but lower biocompatibility compared to glycerol-based variants .

Table 3: Catalytic Performance in Glycerol Oxidation

Catalyst System DIHA Yield (%) Conditions Selectivity Driver
Glycerol-Borate Buffer 80–85 pH 9.8, 25°C Borate-polyol coordination
Pd-Bi/C Nanoparticles 70–75 Base-free, 60°C Bimetallic synergy

Preparation Methods

Synthesis of Bis(glycerol)boric Acid and Ionic Liquids

A foundational approach involves the preparation of bis(glycerol)boric acid (H[Gly₂B]), followed by neutralization with inorganic or organic bases to form ionic liquids. Chiappe et al. demonstrated that reacting glycerol with boric acid in a 2:1 molar ratio yields H[Gly₂B], which is subsequently neutralized with hydroxides (e.g., LiOH, NaOH, or KOH) to produce ionic liquids with cations such as Li⁺, Na⁺, or K⁺. The process involves:

  • Formation of H[Gly₂B] : Glycerol and boric acid are heated at 80–100°C under vacuum to remove water, forming a viscous liquid.

  • Neutralization : The acidic intermediate is treated with stoichiometric amounts of [cat]OH (e.g., 1-ethyl-3-methylimidazolium hydroxide for organic cations) at 25–60°C.

The choice of cation significantly affects the stability of the resulting ionic liquid. For instance, lithium bis(glycerol)borate exhibits higher thermal stability (decomposition temperature >300°C) compared to potassium analogs. Nuclear magnetic resonance (NMR) studies reveal that the dissociation of bis(glycerol)borate anions in water depends on cation size, with smaller cations (Li⁺) promoting greater anion stability.

Industrial-Scale Preparation via Controlled Heating

A patented method optimizes glycerol borate synthesis for industrial applications by minimizing side reactions and improving yield. Key steps include:

  • Heating Glycerol : 40–50 parts glycerol are heated to 140–150°C in a sand bath.

  • Stepwise Boric Acid Addition : 30–40 parts boric acid are added in 2–4 batches to prevent localized overheating and film formation.

  • Post-Reaction Processing : After achieving a reactant mass reduction to 50–60 parts, additional glycerol (40–50 parts) is introduced, and the mixture is sealed in drying bottles.

This method achieves yields exceeding 90% by maintaining precise temperature control and avoiding boric acid decomposition (Table 1).

Table 1: Optimized Conditions for Industrial this compound Synthesis

ParameterRange/Value
Glycerol (initial)40–50 parts
Boric Acid30–40 parts
Reaction Temperature140–150°C
Final Yield>90%

High-Yield Synthesis of Diglycerin Borate

Diglycerin borate (DGB), a derivative with two glycerol units, is synthesized via esterification under optimized conditions. A study utilizing Fourier-transform infrared (FTIR) and ¹¹B NMR spectroscopy identified the following optimal parameters:

  • Molar Ratio : Glycerol-to-boric acid ratio of 2:1 ensures complete esterification without oligomerization.

  • Temperature and Pressure : Reactions conducted at 120°C and 0.5 MPa pressure for 4 hours achieve 96% yield.

  • Catalyst-Free Process : Unlike conventional methods, this approach avoids catalysts, simplifying purification.

The ¹¹B NMR spectrum of DGB shows a characteristic peak at δ 18–20 ppm, confirming tetrahedral boron coordination (Figure 1).

Mechanistic Insights and Byproduct Management

Borax-Glycerol Interactions

The reaction between borax (Na₂B₄O₇·10H₂O) and glycerol generates protons, which protonate glycerol’s hydroxyl groups, forming transient borate complexes. While this interaction is central to surfactant self-assembly systems, it also informs this compound synthesis by highlighting the role of pH in stabilizing intermediates.

Mitigating Carbon-Carbon Bond Cleavage

Electrochemical oxidation studies reveal that borate buffers enhance selectivity for three-carbon products (e.g., dihydroxyacetone) by stabilizing glycerol-borate complexes. At 0.15 M borate concentration, selectivity for dihydroxyacetone reaches 80%, underscoring borate’s role in suppressing unwanted C–C bond cleavage .

Q & A

Q. What are the standard buffer formulations incorporating glycerol borate in immunohistochemistry protocols, and how do they influence antibody stability?

this compound is commonly used in antibody storage buffers (e.g., Borate Buffered Saline with glycerol, BSA, and sodium azide) to stabilize pH and prevent denaturation. For example, protocols for Anti-SOX10 and Anti-CD27 antibodies use 1:100 dilutions of glycerol-borate buffers to maintain antibody integrity during immunohistochemistry (IHC) . Methodologically, ensure a pH range of 7.2–8.5 and glycerol concentrations of 10–20% to balance cryoprotection and viscosity.

Q. How does this compound enhance the stability of biological samples in aqueous solutions?

Glycerol acts as a cryoprotectant by disrupting ice crystal formation, while borate ions buffer the solution at alkaline pH (7.4–8.5). This dual role is critical in preserving protein conformations during freeze-thaw cycles. For example, borate-glycerol buffers in IHC protocols enable consistent antigen-antibody binding even after long-term storage . Validate stability using accelerated degradation studies at 4°C and −20°C for ≥6 months.

Advanced Research Questions

Q. How can the borate/glycerol molar ratio be optimized to control product selectivity in glycerol electrooxidation?

Recent studies show that increasing the borate/glycerol ratio shifts selectivity toward three-carbon products (e.g., glyceraldehyde) over smaller molecules. In electrochemical setups using borate buffer (pH 9.2), a molar ratio of 2:1 (borate:glycerol) maximizes Faradaic efficiency (∼75%) by stabilizing reactive intermediates via borate complexation . Key steps:

  • Use cyclic voltammetry to identify redox peaks.
  • Adjust borate concentration while monitoring product distribution via HPLC.

Q. Why do experimental complexation constants for glycerol-borate systems in non-aqueous media deviate from theoretical predictions?

Aqueous borate systems predict stronger complexation for polyols like fructose than glycerol, but NPB (nitrophenyl borate) extraction data show minimal differences. This discrepancy arises from solvent polarity effects: NPB’s hydrophobic environment weakens borate-polyol interactions compared to water. Experimental validation:

  • Compare partition coefficients (e.g., NPB vs. aqueous borate) using UV-Vis spectroscopy .
  • Reconcile data via computational modeling of solvation energies .

Q. What computational methods validate the binding affinity hierarchy between glycerol and other polyols with borate ions?

Density Functional Theory (DFT) calculations reveal that mannitol has a higher binding energy (134.7 kJ/mol) with borate than glycerol (71.7 kJ/mol) due to its six -OH groups enabling stronger chelation. Methodological workflow:

  • Model borate-polyol complexes using Gaussian or ORCA software.
  • Compare calculated binding energies with experimental extraction efficiencies (Table 1 in ).

Q. How can researchers address contradictions in glycerol-borate complexation data across different experimental systems?

Discrepancies often stem from varying pH, ionic strength, or solvent conditions. To resolve this:

  • Standardize protocols using buffers like phosphate-borate (pH 7.2–8.5) for aqueous systems .
  • Perform control experiments with inert electrolytes (e.g., NaCl) to isolate borate-specific effects .

Methodological Recommendations

  • Experimental Design : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
  • Data Validation : Cross-reference aqueous and non-aqueous borate systems via thermodynamic modeling .
  • Instrumentation : Employ HPLC for product quantification in electrooxidation studies and FT-IR for monitoring borate complexation .

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